molecular formula C22H21NO3S B299848 N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide

N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide

Cat. No. B299848
M. Wt: 379.5 g/mol
InChI Key: PXAYNSCKTMFORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide, also known as BES, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and calcium ions. This results in the inhibition of downstream signaling pathways that are activated by PKC, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, regulation of ion channels and neurotransmitter release, and modulation of synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide in lab experiments is its specificity for PKC inhibition, which allows researchers to study the role of PKC in various cellular processes without the interference of other signaling pathways. However, one of the limitations of using N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide is its potential toxicity at high concentrations, which can lead to non-specific effects on cellular processes.

Future Directions

There are several future directions for the use of N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings for the treatment of cancer and other diseases. Another area of interest is the study of the role of PKC in the regulation of synaptic plasticity and learning and memory, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease. Additionally, the use of N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide in combination with other inhibitors or chemotherapeutic agents could lead to more effective treatments for cancer.

Synthesis Methods

The synthesis of N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide is a multi-step process that involves the reaction of 9H-fluorene-2-sulfonyl chloride with 2-(benzyloxy)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide has also been used to study the role of PKC in the regulation of ion channels, neurotransmitter release, and synaptic plasticity in the nervous system.

properties

Product Name

N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C22H21NO3S/c24-27(25,23-12-13-26-16-17-6-2-1-3-7-17)20-10-11-22-19(15-20)14-18-8-4-5-9-21(18)22/h1-11,15,23H,12-14,16H2

InChI Key

PXAYNSCKTMFORP-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOCC4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.